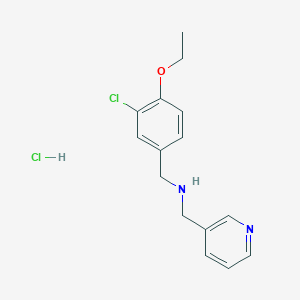
(3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride
描述
(3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride, also known as CEPM, is a chemical compound that has been studied for its potential applications in scientific research. CEPM is a novel small molecule that has shown promising results in various studies, making it an interesting compound for further research.
作用机制
The mechanism of action of (3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride is not fully understood, but it is thought to act on various signaling pathways in cells. One of the pathways that (3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride has been shown to affect is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. (3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride has also been shown to affect the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
(3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects. In cancer cells, (3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride has been shown to inhibit cell growth and induce cell death. In neuronal cells, (3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride has been shown to have neuroprotective effects and improve cognitive function. (3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using (3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations of using (3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are several future directions for research on (3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride. One area of research is to further investigate its mechanism of action and identify the specific signaling pathways that it affects. Another area of research is to develop more potent derivatives of (3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride that have improved anti-tumor or neuroprotective effects. Finally, (3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride could be studied in animal models to determine its efficacy and safety for potential use in human therapies.
Conclusion
In conclusion, (3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride is a novel small molecule that has shown promising results in various scientific research fields. Its potential applications in cancer biology and neuroprotection make it an interesting compound for further research. While its mechanism of action is not fully understood, there are several future directions for research that could lead to the development of new therapies for various diseases.
科学研究应用
(3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer biology. (3-chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride has been shown to have anti-tumor effects, making it a potential candidate for the development of new cancer therapies. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
属性
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O.ClH/c1-2-19-15-6-5-12(8-14(15)16)9-18-11-13-4-3-7-17-10-13;/h3-8,10,18H,2,9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTKTEOCUPRIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC2=CN=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-ethoxybenzyl)(pyridin-3-ylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4735814.png)
![4-{[(2,6-dichlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4735818.png)
![5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4735822.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4735823.png)

![ethyl 4-amino-2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4735862.png)
![1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4735869.png)
![2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4735874.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-(4-ethoxyphenyl)ethanone](/img/structure/B4735875.png)
![2-(3,4-dimethylphenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4735882.png)
![3-[(2-ethylphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B4735889.png)
![3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4735895.png)
![{[5-(4-chlorophenyl)-2-furyl]methyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4735898.png)
![N-(4-methylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4735907.png)